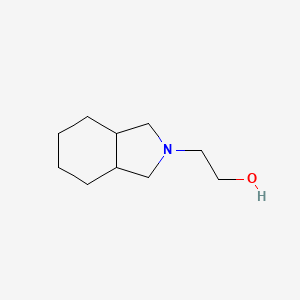

2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol

Description

Contextual Significance of Saturated Isoindoline (B1297411) Ring Systems in Organic Chemistry

Saturated isoindoline ring systems, such as hexahydro-1H-isoindole, are bicyclic structures where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. wikipedia.org Unlike their aromatic counterparts, the saturated nature of the hexahydro-1H-isoindole scaffold imparts a distinct conformational flexibility and stereochemical complexity. This makes them attractive building blocks in synthetic chemistry for creating molecules with specific spatial arrangements. The fully reduced form of isoindole is known as isoindoline (2,3-dihydro-1H-isoindole). nih.gov The hexahydroisoindole structure is a privileged motif in medicinal chemistry, often incorporated into the design of novel therapeutic agents. wikipedia.orgmdpi.comresearchgate.net

Historical Development of Hexahydro-1H-isoindole Synthesis and Derivatization Research

The study of isoindole and its derivatives has a history spanning over a century. nih.gov Initially, research focused on the aromatic isoindole systems, which are relatively unstable. researchgate.net Over time, attention shifted towards the more stable reduced forms, including isoindolines and the fully saturated hexahydro-1H-isoindoles. The development of synthetic methods has been a key focus, with numerous strategies emerging to construct this bicyclic system. proquest.com

Early methods often involved multi-step sequences, but more recent advancements have led to more efficient one-pot procedures. researchgate.net The derivatization of the hexahydro-1H-isoindole core, particularly at the nitrogen atom, has been extensively explored to generate libraries of compounds for various research applications, including the development of therapeutic agents. mdpi.comresearchgate.net For instance, the synthesis of N-substituted hexahydro-1H-isoindole-1,3-dione derivatives has been a significant area of investigation. mdpi.com

Structural Archetypes and Conformational Considerations within Hexahydro-1H-isoindoles

The hexahydro-1H-isoindole scaffold can exist in different stereoisomeric forms due to the presence of multiple chiral centers. The fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings can be either cis or trans, leading to distinct three-dimensional shapes. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. youtube.com

Overview of Research Methodologies Applied to Hexahydro-1H-isoindolyl Compounds

A variety of research methodologies are employed to synthesize, characterize, and evaluate hexahydro-1H-isoindolyl compounds.

Synthesis:

Cycloaddition Reactions: Diels-Alder reactions are a common strategy for constructing the bicyclic core. researchgate.net

Reductive Amination: This method can be used to introduce substituents on the nitrogen atom.

Multi-component Reactions: One-pot procedures that combine multiple starting materials are increasingly used for efficient synthesis. researchgate.net

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure and stereochemistry of these compounds. mdpi.com

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns.

X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute configuration of crystalline compounds. researchgate.net

Computational Studies:

Molecular Modeling and Docking: These techniques are used to predict the conformation of the molecules and their potential interactions with biological targets. researchgate.netresearchgate.net

The specific compound, 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol, is identified by the following properties:

| Property | Value | Source |

| PubChem CID | 12382044 | nih.gov |

| CAS Number | 63023-81-4 | nih.gov |

| Molecular Formula | C10H19NO | nih.gov |

| Molecular Weight | 169.26 g/mol | nih.gov |

| IUPAC Name | 2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol | nih.gov |

| InChI Key | GZLMLIGFXZMOSP-UHFFFAOYSA-N | nih.gov |

While extensive research on the broader class of hexahydro-1H-isoindole derivatives is available, detailed studies focusing solely on this compound are limited in the public domain. Much of the existing literature centers on the synthesis and application of dione (B5365651) derivatives of the scaffold. researchgate.netmdpi.comresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-6-5-11-7-9-3-1-2-4-10(9)8-11/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMLIGFXZMOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495495 | |

| Record name | 2-(Octahydro-2H-isoindol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63023-81-4 | |

| Record name | 2-(Octahydro-2H-isoindol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry Studies of 2 Hexahydro 1h Isoindol 2 3h Yl Ethanol

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic nature of molecules. These methods offer a balance between computational cost and accuracy, making them ideal for studying systems of this size.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol, calculations are typically performed using a basis set such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for modeling non-covalent interactions like intramolecular hydrogen bonds.

The hexahydro-1H-isoindole ring system can exist in multiple chair and boat-like conformations. The connection of the ethanol (B145695) substituent at the nitrogen atom introduces additional conformational flexibility. The orientation of the C-C bond of the ethanol tail relative to the isoindole ring, as well as the rotation around the C-O bond, gives rise to several possible conformers. Theoretical studies on related N-substituted heterocycles have shown that the energetic landscape can be complex, with multiple local minima. researchgate.net In the case of this compound, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the isoindole ring. DFT studies on similar amino alcohols, like 2-aminoethanol, have extensively investigated such interactions, revealing that the presence of this bond significantly stabilizes the structure. researchgate.netdntb.gov.ua

The optimized geometric parameters for a representative low-energy conformer of this compound, as would be predicted by DFT calculations, are presented below. These values are derived from established parameters for saturated heterocyclic systems and ethanolamine (B43304) fragments.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (ring) | 1.47 Å |

| N-C (ethyl) | 1.46 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-O (ethyl) | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-N-C (ring) | 112.5° |

| C(ring)-N-C(ethyl) | 114.0° | |

| N-C-C (ethyl) | 111.8° | |

| C-C-O (ethyl) | 109.5° | |

| Dihedral Angle | C(ring)-N-C(ethyl)-C(ethyl) | 175.0° (anti) |

Note: These are representative values. Actual computational results would yield precise data for each unique atom.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, with some contribution from the oxygen atom of the hydroxyl group. The LUMO is generally distributed across the σ* antibonding orbitals of the C-N and C-O bonds. This distribution suggests that the molecule would primarily act as a nucleophile or a base in chemical reactions, readily interacting with electrophiles or protons. DFT studies on related isoindoline (B1297411) derivatives have used FMO analysis to rationalize their reactivity and biological activity. acs.org

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Good electron-donating capability |

| LUMO Energy | +1.80 | Low electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.30 | High kinetic stability |

| Ionization Potential | 6.50 | Readily forms a cation |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of conformational changes and interactions with the environment, such as a solvent.

An MD simulation of this compound, typically in a box of water molecules, would reveal its full conformational landscape. The simulation would track the puckering of the isoindole ring and, most importantly, the rotation of the flexible ethanol side chain. The results would likely show rapid interconversion between conformers where the ethanol tail is extended away from the ring and those where it folds back, potentially forming transient intramolecular hydrogen bonds.

Virtual Screening and Ligand-Target Docking Methodologies (In Vitro/Theoretical)

The structural features of this compound—a rigid heterocyclic scaffold combined with a flexible, hydrogen-bonding side chain—make it an interesting starting point for drug discovery. Virtual screening and molecular docking are computational techniques used to predict how this molecule or its derivatives might bind to a biological target, such as a protein receptor or enzyme. mdpi.comnih.gov

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations place a ligand (the small molecule) into the binding site of a macromolecular target and score the interaction, typically as a binding energy. The hexahydro-1H-isoindole core can serve as a rigid anchor, fitting into hydrophobic pockets within a protein's active site. The ethanol side chain provides a flexible linker with a hydroxyl group that can form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or threonine. The nitrogen atom can also act as a hydrogen bond acceptor or, if protonated under physiological pH, a donor.

Docking studies on related isoindoline derivatives have successfully predicted their binding modes and rationalized their inhibitory activities against targets like cyclooxygenases (COX) and monoamine oxidase B (MAO-B). mdpi.comresearchgate.netnih.gov For a hypothetical target, such as a G-protein coupled receptor (GPCR), docking of this compound would likely identify binding poses where the isoindole ring occupies a hydrophobic sub-pocket and the hydroxyl group forms a hydrogen bond with a polar residue at the pocket's edge.

Table 3: Hypothetical Docking Results for this compound against a Target

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.2 | - |

| Hydrogen Bonds | 2 | SER 192, ASP 113 |

| Hydrophobic Interactions | 4 | PHE 290, TRP 341, LEU 117 |

Note: The target and results are purely hypothetical to illustrate the output of a typical docking study.

Scaffold Prioritization for Biological Screening

The this compound structure represents a molecular scaffold that can be prioritized for building a chemical library for biological screening. Fragment-based drug discovery (FBDD) often identifies small, rigid cores like the isoindole ring. nih.govnih.gov This core can then be elaborated with different functional groups to optimize binding affinity and selectivity.

The this compound scaffold offers several vectors for chemical modification. The hydroxyl group can be converted to ethers or esters, and substituents can be added to the isoindole ring system. Virtual screening of a library of such derivatives against a panel of biological targets can efficiently identify promising candidates for synthesis and experimental testing. mdpi.com The combination of a rigid core and a flexible, functionalized side chain makes this scaffold a versatile starting point for developing leads with tailored pharmacological profiles.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Model Development (Non-Clinical Focus)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern chemical research. These methodologies leverage computer and informational sciences to analyze chemical data, predict the properties of compounds, and guide the design of new molecules with desired characteristics. In the context of this compound, these approaches are instrumental in exploring its potential applications in non-clinical research by elucidating the relationship between its molecular structure and its physicochemical and biochemical properties.

The application of chemoinformatics to this compound involves the calculation and analysis of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. QSAR models can then be developed by establishing a mathematical correlation between these descriptors and a specific activity or property of interest. Such models are valuable for predicting the behavior of novel, structurally related compounds, thereby streamlining the research and discovery process.

Prediction of Research-Relevant Molecular Descriptors

The initial phase in the chemoinformatic analysis of this compound involves the computation of molecular descriptors. These descriptors are numerical values that encode distinct physicochemical or structural features of the molecule. For research purposes, these descriptors can be used to assess the compound's potential for further investigation, for example, by predicting its solubility, lipophilicity, or potential for interaction with biological macromolecules.

A variety of software platforms are available for the calculation of these descriptors, each employing different algorithms and theoretical models. The selection of descriptors is typically guided by the research objective. For instance, in the development of new materials or chemical probes, descriptors related to molecular shape, size, and electronic properties are of particular interest.

Below is a table of predicted molecular descriptors for this compound, which are commonly used in chemoinformatics and QSAR studies.

| Descriptor Type | Descriptor Name | Predicted Value | Significance in Research |

| Topological | Molecular Weight | 155.25 g/mol | Influences a wide range of physical properties and is a key parameter in many QSAR models. |

| Heavy Atom Count | 11 | Represents the number of non-hydrogen atoms, contributing to the molecule's size and mass. | |

| Rotatable Bond Count | 3 | Indicates molecular flexibility, which can be important for binding to target sites. | |

| Electronic | Polar Surface Area (PSA) | 23.47 Ų | Correlates with a compound's ability to permeate biological membranes and form hydrogen bonds. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor, influencing intermolecular interactions. | |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. | |

| Lipophilicity | LogP (octanol-water partition coefficient) | 1.2 | A measure of a compound's lipophilicity, which affects its solubility and distribution in different environments. |

These descriptors provide a quantitative foundation for comparing this compound with other compounds and for developing predictive QSAR models.

Design of Compound Libraries for Targeted Research

The structural core of this compound, the hexahydro-1H-isoindole scaffold, serves as a valuable starting point for the design of compound libraries for targeted research. The concept of scaffold-based library design is a cornerstone of medicinal chemistry and chemical biology, allowing for the systematic exploration of chemical space around a privileged core structure. nih.govlifechemicals.com The isoindoline scaffold and its derivatives have been identified as important frameworks in the development of biologically active compounds. nih.govresearchgate.netmdpi.com

The design of a compound library based on this compound would involve the strategic introduction of chemical diversity at specific points on the molecular scaffold. This process is often guided by computational methods, including QSAR and molecular docking, to prioritize compounds with a higher likelihood of desired activity. nih.gov

A hypothetical compound library design based on the this compound scaffold could involve modifications at two primary sites: the ethanol side chain and the saturated carbocyclic ring of the isoindole nucleus.

Table of Potential Modifications for a Compound Library Based on this compound

| Modification Site | Type of Modification | Rationale for Modification | Example Substituents |

| Ethanol Side Chain | Chain Extension/Contraction | To explore the optimal distance between the isoindole nitrogen and the terminal functional group. | Propanol, butanol, methanol (B129727) derivatives |

| Functional Group Variation | To investigate the impact of different functional groups on activity and physicochemical properties. | Carboxylic acids, esters, amides, ethers | |

| Carbocyclic Ring | Introduction of Substituents | To modulate lipophilicity, steric bulk, and electronic properties of the scaffold. | Alkyl groups, halogens, hydroxyl groups |

| Ring Unsaturation/Fusion | To alter the rigidity and conformation of the isoindole core. | Introduction of double bonds, fusion with other ring systems |

The design and synthesis of such a library, coupled with high-throughput screening and further computational analysis, can accelerate the identification of novel compounds for specific, non-clinical research applications. The development of QSAR models for such libraries can further refine the design process, enabling the prediction of activity for virtual compounds and prioritizing synthetic efforts. frontiersin.orgmdpi.com

Molecular and Cellular Mechanistic Investigations in Vitro Research Focus

Investigation of Molecular Targets and Binding Interactions (In Vitro)

No published research was found that details receptor binding assays conducted with 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol.

There is no available data from in vitro studies on the inhibitory or activatory effects of this compound on enzymes such as COX-1/COX-2, MAO B, or its interaction with the NRF2 pathway, Protoporphyrinogen Oxidase, or HIV-1 Reverse Transcriptase.

No studies investigating the protein-ligand interaction dynamics of this compound were identified.

Cellular Pathway Modulation Studies (In Vitro Models)

There is no published research on the effects of this compound on the oxidative stress response in cell lines, including any modulation of the NRF2 signaling pathway.

No in vitro studies on the impact of this compound on the viability and proliferation of cell lines are available in the scientific literature.

Research on this compound Remains Undisclosed

Comprehensive searches for scientific literature concerning the chemical compound This compound have yielded no specific data related to its molecular and cellular mechanistic actions, phenotypic screening, or its development as a research tool.

Despite a thorough review of available scientific databases and research publications, no studies were identified that investigated the effects of This compound on inflammatory mediator production in cellular models, such as nitrite (B80452) production in RAW 264.7 cells. Furthermore, there is a lack of published research on its potential antimicrobial properties against any specific bacterial or fungal strains. The scientific community has not yet reported on the development or application of this particular compound as a research probe or tool compound for experimental purposes.

Consequently, data tables and detailed research findings for the outlined sections—Molecular and Cellular Mechanistic Investigations, Phenotypic Screening in Defined Biological Systems, and Development and Use as Research Probes or Tool Compounds—could not be generated.

The absence of information highlights a significant gap in the current scientific literature regarding the bioactivity of This compound . While research exists for structurally related compounds, such as hexahydro-1H-isoindole-1,3-dione derivatives, these findings cannot be extrapolated to This compound due to differences in their chemical structures.

Further research is required to elucidate the potential biological and chemical properties of this compound.

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Separation and Purification Techniques for Research Samples (e.g., HPLC, GC)

The separation and purification of 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol from reaction mixtures or biological matrices are critical for obtaining pure material for further studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis and purification of polar compounds like this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for sensitive UV detection. Alternatively, coupling with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can overcome this limitation.

A proposed HPLC method for the analysis of this compound could be based on methods developed for similar amino alcohols. For instance, a method for the determination of N-(2-hydroxyethyl)nicotinamide, which shares the N-hydroxyethyl moiety, utilizes a C18 column with a mobile phase of methanol (B129727) and water ptfarm.pl. For enantiomeric separation, derivatization with a chiral reagent like o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be effective, allowing for the resolution of diastereomeric derivatives on a standard reversed-phase column with fluorescence detection nih.gov.

Table 1: Proposed HPLC Parameters for Analysis of this compound

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (MS) orUV (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. The volatility of this compound may be sufficient for direct GC analysis, but derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability. The selection of the GC column is critical, with mid-polarity columns often providing good separation for such amines.

Table 2: Proposed GC-MS Parameters for Analysis of this compound

| Parameter | Proposed Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Quantitative Analysis Methods for Compound Concentration Determination in Research Settings

Accurate quantification of this compound in various research samples, such as in vitro assay solutions, is crucial. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.

For quantitative analysis, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in sample processing. The method would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). A method for the sensitive enantioseparation of β-amino alcohols achieved picomolar detection limits after derivatization, highlighting the potential for high-sensitivity assays oup.com. Similarly, HPLC with electrochemical detection has been used for the sensitive determination of N7-(2-hydroxyethyl)guanine nih.gov.

Table 3: Proposed LC-MS/MS Parameters for Quantification of this compound

| Parameter | Proposed Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | To be determined by direct infusion of the analyte |

| Collision Energy | Optimized for specific parent-daughter ion transitions |

| Dwell Time | 100 ms |

| Calibration Range | e.g., 1 ng/mL to 1000 ng/mL |

| Internal Standard | Deuterated this compound |

Advanced Sample Preparation Techniques for Complex Biological Matrices (In Vitro)

The effective extraction of this compound from complex in vitro matrices, such as cell lysates or culture media, is a prerequisite for reliable analysis. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins. The supernatant can then be directly injected into the LC-MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. For this compound, which is a basic compound, adjusting the pH of the aqueous sample to a basic pH will facilitate its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. For a basic compound like this compound, a cation-exchange SPE sorbent can be used. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.

Table 4: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction | High recovery, clean extract | Labor-intensive, requires large solvent volumes, can be difficult to automate |

| Solid-Phase Extraction | High selectivity, clean extract, easily automated | More expensive, method development can be complex |

Stability Studies under Controlled Laboratory Conditions

Stability studies are essential to determine the intrinsic chemical stability of this compound and to develop stability-indicating analytical methods ijpsr.comchromatographyonline.com. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition and identify potential degradation products rjptonline.orgnih.govijrpp.comajrconline.orgresearchgate.net.

Forced Degradation Conditions:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 70°C).

Photostability: Exposing the compound to UV and visible light according to ICH guidelines.

A stability-indicating HPLC method must be able to separate the parent compound from all its degradation products, demonstrating specificity science.gov. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector or mass spectrometry to ensure that no co-eluting peaks are present.

Table 5: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal (Dry Heat) | 80 °C | 48 hours |

| Photostability | ICH Q1B conditions | As per guideline |

Role in Advanced Materials and Supramolecular Chemistry Research

Utilization as a Synthetic Scaffold for Functional Materials Development

The molecular structure of 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol presents potential as a synthetic scaffold. The secondary amine within the isoindole ring and the terminal hydroxyl group of the ethanol (B145695) substituent offer two reactive sites for further chemical modification. This could allow for its incorporation into larger polymeric structures or for the attachment of functional groups to tailor material properties. For instance, the hydroxyl group could be esterified or etherified to introduce photoresponsive, electroactive, or liquid-crystalline moieties. The bicyclic nature of the hexahydro-1H-isoindole core could impart a degree of rigidity to a polymer backbone, potentially influencing the thermal and mechanical properties of the resulting material.

Participation in Supramolecular Assemblies or Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to form organized assemblies. nih.gov The hydroxyl group of this compound is a key functional group for forming hydrogen bonds, which are fundamental to the construction of many supramolecular structures. In principle, this compound could self-assemble or co-assemble with other molecules to form gels, liquid crystals, or other organized systems.

Furthermore, the hexahydro-1H-isoindole ring, while conformationally flexible, could potentially act as a guest molecule in host-guest chemistry. nih.gov Its size and shape might allow it to fit within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. Such interactions are driven by a combination of forces including hydrophobic effects and van der Waals interactions. However, without experimental data, the binding affinities and specific host-guest pairings remain speculative.

Ligand Design for Coordination Chemistry Research (excluding direct therapeutic metal complexes)

In coordination chemistry, ligands are molecules or ions that bond to a central metal atom. libretexts.org The this compound molecule possesses two potential coordination sites: the nitrogen atom of the isoindole ring and the oxygen atom of the ethanol group. This allows it to potentially act as a bidentate ligand, forming a chelate ring with a metal center. youtube.com The formation of such a ring can enhance the stability of the resulting metal complex, a phenomenon known as the chelate effect. libretexts.org

The specific coordination properties would depend on the nature of the metal ion and the steric and electronic properties of the ligand. The saturated, non-aromatic nature of the hexahydro-1H-isoindole ring would result in different electronic properties compared to ligands containing aromatic systems. This could influence the spectroscopic and magnetic properties of the resulting coordination complexes. Research in this area could explore the synthesis and characterization of complexes with various transition metals to investigate their structural diversity and potential applications in areas such as catalysis or materials science.

While ethanol itself is considered a very weak ligand, its incorporation into a chelating structure could enhance its binding affinity. at.ua The flexibility of the ethanol side chain could also allow for different coordination modes and geometries.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways to Chiral Enantiomers

The existence of stereoisomers in drug molecules is a critical aspect of pharmacology. Different enantiomers of a chiral drug can have vastly different biological activities, with one being therapeutic (the eutomer) while the other may be inactive or even toxic (the distomer). nih.gov Classical synthesis often results in a racemic mixture, necessitating the development of stereospecific synthetic methods to isolate the more potent enantiomer. nih.gov

For 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol, the hexahydroisoindoline core contains chiral centers. Future research must prioritize the development of asymmetric synthetic routes to obtain pure enantiomers. Currently, such specific pathways for this molecule are not established, representing a significant research gap. Potential strategies could include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to construct the isoindoline (B1297411) skeleton.

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes (e.g., Manganese-based catalysts for epoxidation) or organocatalysts, to induce stereoselectivity during the formation of the ring structure. youtube.com

Enzymatic Resolution: Using enzymes like lipases for the enantioselective resolution of a racemic mixture, a technique successfully applied to other complex molecules. nih.gov

The successful synthesis of single-enantiomer forms of this compound is a crucial first step toward understanding its stereospecific interactions with biological targets.

| Potential Asymmetric Synthesis Strategy | Description | Potential Advantage |

| Catalytic Asymmetric Hydrogenation | Reduction of a suitable unsaturated isoindoline precursor using a chiral catalyst (e.g., Rhodium or Ruthenium-based). | High efficiency and atom economy. |

| Chiral Amine-Directed Cyclization | Using a chiral amine to guide the stereochemical outcome of the ring-forming reaction. | Direct installation of chirality from a readily available source. |

| Diastereoselective Resolution | Reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization. | A classical, often effective method when catalytic routes are challenging. |

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental aspect of drug discovery is understanding how a molecule interacts with its protein target at a molecular level. mdpi.com For isoindoline derivatives, studies on related compounds have shown that interactions such as hydrogen bonds and π-π stacking are crucial for binding affinity. nih.govnih.gov For instance, in studies of isoindolin-1-one (B1195906) inhibitors, hydrogen bonds with hinge region residues of kinases and π-sigma interactions with gatekeeper residues were identified as critical for ligand binding. nih.gov

Future research on this compound should focus on elucidating these interactions. Key unanswered questions include:

What are the primary biological targets of this compound?

Which specific amino acid residues in a target's binding pocket does it interact with?

What is the thermodynamic and kinetic profile of its binding?

Answering these requires an integrated approach using both experimental and computational methods. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide data on binding affinity and kinetics. mdpi.com These experimental results would, in turn, validate and refine computational models.

Application in Novel Chemical Biology Tools

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. Given that isoindole derivatives are known to be biologically active, this compound could serve as a scaffold for creating novel chemical tools. nih.gov

Future research could focus on modifying the structure to develop:

Affinity-Based Probes: Attaching a reactive group (e.g., a photo-crosslinker) to the molecule could allow for the irreversible labeling and subsequent identification of its cellular binding partners.

Fluorescent Probes: Conjugating a fluorophore to the structure would enable researchers to visualize its distribution within cells and tissues using advanced microscopy techniques.

Bifunctional Molecules: Designing derivatives that can recruit specific enzymes to a protein of interest, potentially leading to targeted protein degradation (PROTACs) or other induced proximity effects.

The development of such tools would transform this compound from a mere compound of interest into a valuable instrument for biological discovery.

Development of Advanced Computational Models for Complex Systems

Computational modeling is an indispensable tool in modern drug discovery, allowing for the prediction of binding modes and affinities before committing to costly and time-consuming synthesis. nih.gov Studies on related isoindolin-1-ones have successfully used molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) models to establish a clear link between structure and inhibitory activity. nih.govnih.gov

For this compound and its future derivatives, a significant opportunity lies in applying and developing these computational approaches. Future research should aim to:

Develop Robust Docking Protocols: To accurately predict the binding pose of the compound within the active sites of potential biological targets.

Perform Long-Scale MD Simulations: To assess the dynamic stability of the protein-ligand complex and map out the energetic landscape of binding. nih.gov

Construct Predictive 3D-QSAR Models: To create a statistically significant model that correlates specific structural features with biological activity, thereby guiding the design of more potent analogs. nih.gov

These models will be essential for rational, hypothesis-driven drug design and for prioritizing the synthesis of the most promising next-generation compounds.

| Computational Technique | Objective for Future Research | Expected Outcome |

| Molecular Docking | Predict the preferred binding orientation within a target protein's active site. | A static model of key intermolecular interactions (e.g., H-bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time in a solvated environment. | Insight into the stability of binding, conformational changes, and the role of water molecules. |

| MM/PBSA or MM/GBSA | Calculate the binding free energy from MD simulation snapshots. | A more accurate estimation of binding affinity compared to docking scores. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features of a series of analogs with their biological activity. | A predictive model that visually maps regions where steric, electrostatic, or other changes will improve activity. |

Design of Next-Generation Derivatives

The ultimate goal of medicinal chemistry research is the design of new molecules with improved efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold is ripe for modification. Building on insights from the research areas described above, future work should focus on the rational design and synthesis of novel derivatives. researchgate.net

Key areas for structural modification include:

The Ethanol (B145695) Side Chain: The terminal hydroxyl group is a prime site for modification. It could be converted into ethers, esters, or amides to alter polarity and hydrogen bonding capacity. The length of the alkyl chain could also be varied.

The Hexahydroisoindoline Ring: Substituents could be introduced at various positions on the saturated ring system to probe for additional interactions with a target protein and to modulate properties like lipophilicity.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve metabolic stability or other drug-like properties without losing the essential binding interactions.

A systematic exploration of the chemical space around this core structure, guided by computational models and an understanding of its molecular interactions, holds the promise of developing highly potent and selective therapeutic agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.